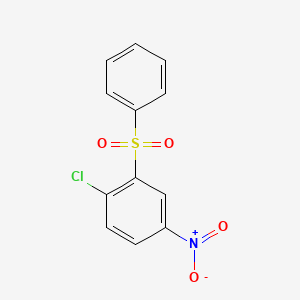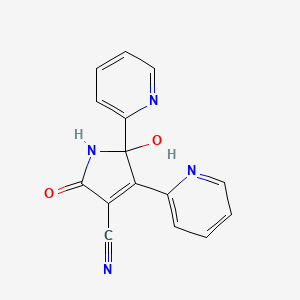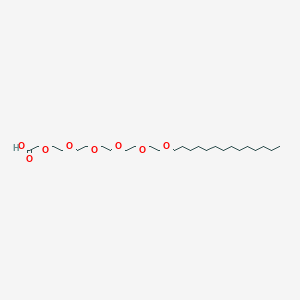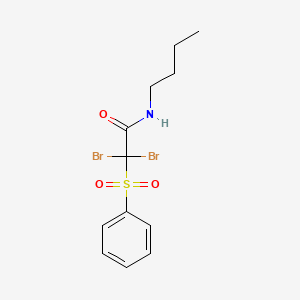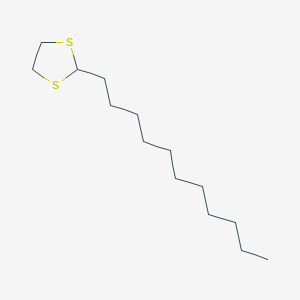![molecular formula C12H24OSi B14340936 Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane CAS No. 96641-38-2](/img/structure/B14340936.png)
Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C13H22OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a cyclohexene ring, which is further substituted with three methyl groups. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane typically involves the reaction of 3,3,4-trimethylcyclohex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified using distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, where the silyl group acts as a leaving group or a stabilizing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethylcyclohexene: This compound shares the cyclohexene ring structure but lacks the silyl group.
3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-: Similar in structure but contains an aldehyde group instead of a silyl group.
Uniqueness
Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound in various chemical processes and applications.
Propriétés
Numéro CAS |
96641-38-2 |
|---|---|
Formule moléculaire |
C12H24OSi |
Poids moléculaire |
212.40 g/mol |
Nom IUPAC |
trimethyl-(3,3,4-trimethylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C12H24OSi/c1-10-7-8-11(9-12(10,2)3)13-14(4,5)6/h9-10H,7-8H2,1-6H3 |
Clé InChI |
VUZYEWGTQMKGAM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=CC1(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


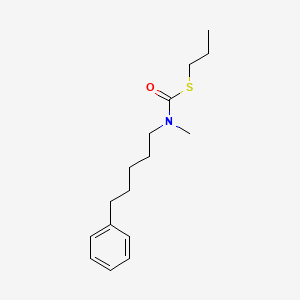

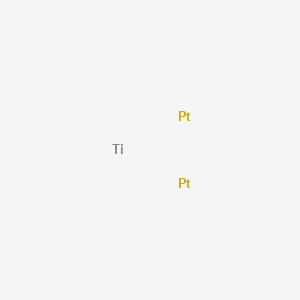
![Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-](/img/structure/B14340891.png)

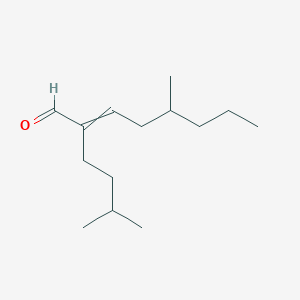
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
